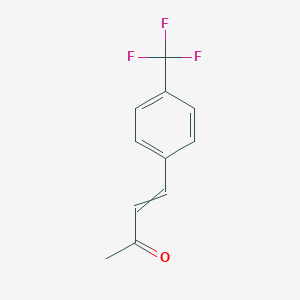

(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one

Vue d'ensemble

Description

4-(4-Trifluoromethylphenyl)-3-butene-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butene-2-one moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)-3-butene-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of trifluoromethylated building blocks in cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The choice of reagents, catalysts, and solvents, as well as reaction conditions, are tailored to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Trifluoromethylphenyl)-3-butene-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis:

- The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution .

-

Biochemistry:

- In biochemical studies, this compound has been utilized to investigate enzyme inhibition and protein-ligand interactions. Its unique properties allow it to modulate biological pathways, making it a valuable tool for understanding complex biochemical processes.

-

Pharmacology:

- Research indicates potential therapeutic effects of this compound as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation and inflammation, warranting further investigation into its pharmacological applications .

Case Studies

Case Study 1: Anticancer Activity

A study explored the compound's ability to inhibit cancer cell growth by targeting specific signaling pathways associated with tumor proliferation. The results showed a significant reduction in cell viability in cancer cell lines treated with this compound, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Inhibition

In another study, this compound was tested for its inhibitory effects on cyclooxygenase enzymes (COX). The findings demonstrated that the compound effectively reduced COX activity, suggesting its applicability in developing anti-inflammatory medications .

Mécanisme D'action

The mechanism of action of 4-(4-Trifluoromethylphenyl)-3-butene-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)phenylhydrazine: Another compound with a trifluoromethyl group attached to a phenyl ring, used in organic synthesis and pharmaceuticals.

4-(Trifluoromethyl)phenol: Known for its applications in materials science and as an intermediate in the synthesis of other chemicals.

Uniqueness

4-(4-Trifluoromethylphenyl)-3-butene-2-one is unique due to its butene-2-one moiety, which imparts distinct chemical reactivity and potential applications compared to other trifluoromethyl-substituted compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Activité Biologique

(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one, also known as a trifluoromethyl-substituted chalcone, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chalcone backbone with a trifluoromethyl group, which significantly influences its biological activity. The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. In one study, it demonstrated significant DPPH radical scavenging activity, indicating potential as an antioxidant agent .

-

Enzyme Inhibition : The compound has shown inhibitory effects against various enzymes:

- Cholinesterases : It exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential for neuroprotective applications .

- Monoamine Oxidase (MAO) : Some derivatives of similar structures have been reported to inhibit MAO-B, suggesting potential for treating neurodegenerative diseases .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results indicated varying degrees of cytotoxicity depending on the structural modifications made to the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Trifluoromethyl Group Positioning : The position of the trifluoromethyl group on the phenyl ring has been shown to affect antibacterial and antifungal activities. For instance, compounds with the trifluoromethyl group in the para position displayed lower antibacterial activity compared to those with it in the ortho position .

- Substituent Effects : The introduction of other substituents on the phenyl ring can enhance or diminish biological activity. Electron-withdrawing groups generally increase activity, while electron-donating groups may reduce it .

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study evaluated various derivatives of trifluoromethyl chalcones for their cytotoxic effects. The findings indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, demonstrating the potential for developing new anticancer agents based on this scaffold .

- Inhibitory Effects on Cholinesterases : Research focused on derivatives of chalcones similar to this compound found that specific substitutions could lead to dual inhibitory effects on AChE and BChE, making these compounds potential candidates for Alzheimer's disease treatment .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVQEHOBDSECPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80992-93-4 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80992-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.